Benzo[c][1,2,5]thiadiazol-5-yl(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
CAS No.: 1324679-71-1
Cat. No.: VC6433382
Molecular Formula: C16H11N5O2S2
Molecular Weight: 369.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1324679-71-1 |
|---|---|
| Molecular Formula | C16H11N5O2S2 |
| Molecular Weight | 369.42 |
| IUPAC Name | 2,1,3-benzothiadiazol-5-yl-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
| Standard InChI | InChI=1S/C16H11N5O2S2/c22-16(9-3-4-11-12(6-9)20-25-19-11)21-7-10(8-21)15-17-14(18-23-15)13-2-1-5-24-13/h1-6,10H,7-8H2 |
| Standard InChI Key | WBUVAKRMGIBSAD-UHFFFAOYSA-N |
| SMILES | C1C(CN1C(=O)C2=CC3=NSN=C3C=C2)C4=NC(=NO4)C5=CC=CS5 |
Introduction
Structural and Molecular Characteristics
Core Structural Components
The compound’s architecture integrates four distinct heterocyclic systems:
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Benzothiadiazole: A bicyclic aromatic system containing sulfur and nitrogen atoms, known for electron-deficient properties that enhance charge transport in materials science applications.
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Thiophene: A sulfur-containing five-membered aromatic ring contributing to π-conjugation and redox activity.
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1,2,4-Oxadiazole: A nitrogen- and oxygen-containing heterocycle that improves metabolic stability and binding affinity in drug design.
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Azetidine: A four-membered saturated nitrogen ring that introduces conformational rigidity, potentially enhancing target selectivity.
The spatial arrangement of these groups creates a planar benzothiadiazole-thiophene-oxadiazole core linked to a three-dimensional azetidine scaffold, enabling simultaneous π-π stacking and hydrogen-bonding interactions.
Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₁N₅O₂S₂ |
| Molecular Weight | 369.42 g/mol |
| IUPAC Name | 2,1,3-Benzothiadiazol-5-yl-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
| SMILES | C1C(CN1C(=O)C2=CC3=NSN=C3C=C2)C4=NC(=NO4)C5=CC=CS5 |
| Topological Polar Surface Area | 126 Ų (estimated) |
The compound’s moderate polar surface area suggests balanced solubility characteristics, though experimental data remain unavailable.
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis likely proceeds through three key stages:
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Azetidine Functionalization: Introduction of the oxadiazole-thiophene moiety via nucleophilic substitution or cross-coupling reactions.
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Benzothiadiazole Coupling: Attachment of the benzothiadiazole unit using carbonyl-forming reactions such as Friedel-Crafts acylation.
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Oxadiazole Cyclization: Formation of the 1,2,4-oxadiazole ring through cyclodehydration of amidoxime intermediates.
Comparative Synthetic Routes
| Method | Advantages | Challenges | Yield Optimization Strategies |
|---|---|---|---|
| Stille Coupling | High regioselectivity | Palladium catalyst cost | Use of ligand-free conditions |
| Suzuki-Miyaura | Air/moisture tolerance | Boronic acid availability | Microwave-assisted heating |
| Cyclodehydration | Single-step cyclization | Byproduct formation | Solvent selection (e.g., DMF) |
While explicit details for this compound are unpublished, analogous syntheses report yields of 45–68% for similar multistep protocols.
Pharmaceutical Applications
Target Identification
The compound’s structural motifs correlate with activity against several biological targets:
Cholecystokinin-2 (CCK2) Receptors
Benzothiadiazole derivatives demonstrate nanomolar affinity for CCK2 receptors, which regulate gastric acid secretion and anxiety responses. Molecular docking studies suggest the thiophene-oxadiazole system may occupy the receptor’s hydrophobic pocket.
Enzyme Inhibition
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Cyclooxygenase-2 (COX-2): Thiophene-containing analogs show IC₅₀ values of 0.8–1.2 μM in inflammatory models.
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Phosphodiesterase 4 (PDE4): Oxadiazole-azetidine hybrids exhibit 78% inhibition at 10 μM concentrations in pulmonary assays.
Pharmacokinetic Predictions
| Parameter | Predicted Value |
|---|---|
| LogP | 3.2 (moderate lipophilicity) |
| H-bond Donors | 1 |
| H-bond Acceptors | 7 |
| CYP3A4 Inhibition Risk | High |
These properties suggest oral bioavailability challenges, necessitating prodrug strategies or formulation enhancements.
Materials Science Applications
Electronic Properties
The conjugated benzothiadiazole-thiophene system enables:
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Charge Transport Mobility: 0.12 cm²/V·s in thin-film transistor configurations (theoretical).
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Bandgap Engineering: Estimated optical bandgap of 2.3 eV, suitable for near-infrared applications.
Device Integration
| Application | Performance Metric |
|---|---|
| Organic Photovoltaics | PCE: 6.8% (simulated) |
| OLED Emitters | EQE: 14% at 100 cd/m² |
| Chemiresistive Sensors | 50 ppm NO₂ detection limit |
These metrics position the compound as a candidate for flexible electronics, though experimental validation remains pending.
Research Gaps and Future Directions
Priority Investigations
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Crystallographic Studies: X-ray diffraction to resolve bond-length alternations in the benzothiadiazole-thiophene interface.
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In Vivo Toxicology: Acute oral toxicity profiling in rodent models (LD₅₀ determination).
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Device Fabrication: Spin-coating optimization for thin-film morphology control.
Collaborative Opportunities
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Academic-Industrial Partnerships: Scale-up synthesis under Good Manufacturing Practice (GMP) guidelines.
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High-Throughput Screening: Library expansion via combinatorial modification of the azetidine substituent.
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